molecular formula C7H4N4S B13951411 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole CAS No. 19566-03-1

7H-Imidazo[4,5-g][1,2,3]benzothiadiazole

Katalognummer: B13951411
CAS-Nummer: 19566-03-1
Molekulargewicht: 176.20 g/mol
InChI-Schlüssel: WLSHZGBDACCDLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Imidazo[4,5-g][1,2,3]benzothiadiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biomedical research. This compound is characterized by its unique structure, which combines an imidazole ring with a benzothiadiazole moiety. The fusion of these rings imparts distinct chemical and physical properties, making it a valuable scaffold for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with halo carbonyl compounds, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of metal complex catalysis to facilitate the formation of the imidazo[4,5-g][1,2,3]benzothiadiazole core .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry methods have been explored to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

7H-Imidazo[4,5-g][1,2,3]benzothiadiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to bind to various biomolecules, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole stands out due to its unique ring fusion, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for various applications, from drug discovery to material science .

Eigenschaften

CAS-Nummer

19566-03-1

Molekularformel

C7H4N4S

Molekulargewicht

176.20 g/mol

IUPAC-Name

7H-imidazo[4,5-g][1,2,3]benzothiadiazole

InChI

InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-2H,3H2

InChI-Schlüssel

WLSHZGBDACCDLB-UHFFFAOYSA-N

Kanonische SMILES

C1N=C2C=CC3=C(C2=N1)SN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.